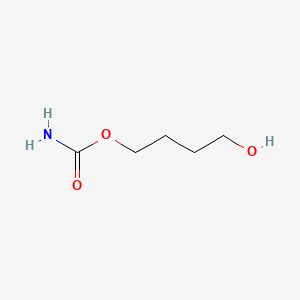

4-Hydroxybutyl carbamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

84540-40-9 |

|---|---|

Molecular Formula |

C5H11NO3 |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

4-hydroxybutyl carbamate |

InChI |

InChI=1S/C5H11NO3/c6-5(8)9-4-2-1-3-7/h7H,1-4H2,(H2,6,8) |

InChI Key |

LMUUYCHNLMKVFR-UHFFFAOYSA-N |

Canonical SMILES |

C(CCOC(=O)N)CO |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Hydroxybutyl Carbamate and Analogues

Established Synthetic Pathways for 4-Hydroxybutyl Carbamate (B1207046) and Protected Forms

The construction of the 4-hydroxybutyl carbamate scaffold can be achieved through several distinct synthetic routes, each with its own set of advantages and specific applications. These pathways often begin with readily available starting materials and proceed through well-understood reaction mechanisms.

Synthesis from Aminoalcohols

A primary and straightforward method for the synthesis of this compound and its protected analogues involves the direct carbamoylation of 4-amino-1-butanol (B41920). This approach is widely utilized due to the commercial availability of the starting aminoalcohol and the efficiency of the carbamoylation reaction. The reaction typically involves the treatment of 4-amino-1-butanol with a suitable carbamoylating agent, which introduces the carbamate functionality onto the amino group. The choice of the carbamoylating agent determines the nature of the resulting carbamate.

For instance, the synthesis of tert-butyl (4-hydroxybutyl)carbamate, a common Boc-protected form, is achieved by reacting 4-amino-1-butanol with di-tert-butyl dicarbonate (Boc)₂O. Similarly, the benzyl-protected analogue, benzyl (4-hydroxybutyl)carbamate, can be prepared using benzyl chloroformate (Cbz-Cl) as the carbamoylating agent. These reactions are typically carried out in the presence of a base to neutralize the acidic byproducts. A general patented process for the preparation of alkyl N-(hydroxyalkyl)-carbamates involves reacting an amino alcohol with a chloroformate in the presence of an aqueous alkali metal hydroxide (B78521) solution. google.com

Table 1: Synthesis of Protected 4-Hydroxybutyl Carbamates from 4-Amino-1-butanol

| Protected Carbamate | Carbamoylating Agent |

| tert-Butyl (4-hydroxybutyl)carbamate | Di-tert-butyl dicarbonate ((Boc)₂O) |

| Benzyl (4-hydroxybutyl)carbamate | Benzyl chloroformate (Cbz-Cl) |

Carbamatation Reactions Involving Diols and Urea (B33335) under Metal Oxide Catalysis

An alternative approach to carbamate synthesis involves the reaction of diols with urea in the presence of a metal oxide catalyst. While this method is more commonly employed for the synthesis of cyclic carbonates, the underlying chemistry of reacting a hydroxyl group with urea to form a carbamate linkage is relevant. For example, the synthesis of ethylene carbonate from ethylene glycol and urea has been demonstrated using various metal oxides, with ZnO showing high activity. The catalytic performance is attributed to the acid-base properties of the metal oxides.

This reaction pathway suggests the possibility of synthesizing this compound from 1,4-butanediol (B3395766) and urea. The reaction would proceed through the nucleophilic attack of one of the hydroxyl groups of 1,4-butanediol on urea, with the elimination of ammonia (B1221849), facilitated by a metal oxide catalyst. However, the formation of the cyclic carbonate, tetrahydrofuran-2-one (gamma-butyrolactone), or polymeric byproducts can be competing reactions. The selectivity towards the desired linear carbamate would be a critical challenge to overcome in this synthetic strategy.

Reduction of Oxobutyl Carbamate Precursors

A hypothetical, yet chemically plausible, route to this compound involves the reduction of a suitable oxobutyl carbamate precursor, such as tert-butyl (4-oxobutyl)carbamate. This method would entail the selective reduction of the ketone functionality to a secondary alcohol without affecting the carbamate group.

Derivatization Strategies for Functionalized 4-Hydroxybutyl Carbamates

The functionalization of the this compound scaffold is essential for its application in more complex molecular architectures. This is primarily achieved through the introduction of protecting groups or by the formation of substituted carbamate analogues.

Introduction of Protecting Groups (e.g., tert-Butyl, Benzyl)

Protecting groups are instrumental in multi-step syntheses to mask the reactivity of the carbamate's N-H proton, allowing for selective reactions at other sites of the molecule. The most commonly employed protecting groups for the carbamate nitrogen are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz or Z) groups.

The introduction of the Boc group is typically accomplished by reacting this compound (or 4-amino-1-butanol directly) with di-tert-butyl dicarbonate. The Boc group is valued for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

The Cbz group is introduced using benzyl chloroformate. This protecting group is stable to acidic and mild basic conditions and is readily cleaved by catalytic hydrogenation, a method that is orthogonal to the deprotection of many other protecting groups.

Table 2: Common Protecting Groups for this compound

| Protecting Group | Reagent for Introduction |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) |

| Benzyloxycarbonyl (Cbz or Z) | Benzyl chloroformate (Cbz-Cl) |

Formation of Substituted Carbamate Analogues (e.g., N-alkylated, N-fluoroethylated)

The synthesis of N-substituted analogues of this compound allows for the modulation of its physicochemical properties. N-alkylation can be achieved through various methods, including the reaction of the N-H carbamate with an alkyl halide in the presence of a base. A general method for the synthesis of N-alkyl-O-alkyl carbamates involves a three-step process starting from an alcohol and carbonyl-di-imidazole (CDI), followed by conversion to a more reactive imidazolium salt, and finally reaction with a primary or secondary amine. researchgate.net

The synthesis of N-fluoroethylated carbamates is of interest in medicinal chemistry due to the unique properties conferred by the fluorine atom. A general approach to N-(2-fluoroethyl) carbamates can be envisioned through the reaction of 2-fluoroethylamine with a suitable chloroformate or by reacting an alcohol with 2-fluoroethyl isocyanate. For example, the synthesis of 2-fluoroethyl N-(8-ethoxy-1,3-benzodioxan-6-yl)carbamate has been reported, demonstrating the feasibility of incorporating the N-fluoroethyl moiety. prepchem.com Another study details the synthesis of N-(2-fluoroethyl)-N-nitrosoureas from an activated 2-nitrophenyl (2-fluoroethyl)nitrosocarbamate precursor, highlighting a synthetic route towards N-fluoroethylated carbamates. nih.gov

Utilization as Nucleophilic Intermediates in Complex Organic Synthesis

This compound and its analogues are versatile bifunctional molecules that can serve as valuable nucleophilic intermediates in a variety of complex organic syntheses. Their utility stems from the presence of two key nucleophilic centers: the oxygen atom of the terminal hydroxyl group and the nitrogen atom of the carbamate moiety. The differential reactivity of these sites can be strategically exploited to construct more elaborate molecular architectures, particularly in the synthesis of heterocyclic compounds.

The primary application of hydroxyalkyl carbamates as nucleophilic intermediates is in intramolecular cyclization reactions to form valuable heterocyclic structures, most notably 2-oxazolidinones. google.com These reactions typically proceed via an initial nucleophilic attack from either the hydroxyl oxygen or the carbamate nitrogen, followed by a subsequent ring-closing step.

One established method involves the reaction of a 2-hydroxyalkyl carbamate with an alkylene carbonate, such as ethylene carbonate, in the presence of a base catalyst like potassium carbonate. google.com In this process, the carbamate acts as a nucleophile, leading to the formation of a 2-oxazolidinone. For instance, the reaction of 2-hydroxyethyl carbamate with ethylene carbonate at 150°C yields 2-oxazolidinone. google.com

Another significant synthetic route involves the reaction between epoxy compounds and carbamates. ionike.com This phosgene-free method relies on the nucleophilic ring-opening of the epoxide by the carbamate, which is then followed by an intramolecular cyclization to afford the 2-oxazolidinone derivative. ionike.com The reaction is often catalyzed by solid bases, such as binary Mg/Fe oxides, which offer the advantage of being easily separable and reusable. ionike.com The scope of this reaction is broad, allowing for the synthesis of various 2-oxazolidinone derivatives by employing different alkyl carbamates and epoxides. ionike.com

Furthermore, the nitrogen of the carbamate can be deprotonated to form a potent nucleophile. This N-anion can then react with electrophiles. A key example is the reaction of N-lithioarylcarbamates with epoxides like (R)-glycidyl butyrate. researchgate.net This reaction proceeds via a nucleophilic attack of the carbamate nitrogen on the epoxide ring, leading to the formation of (R)-5-(hydroxymethyl)-2-oxazolidinones in excellent yields. researchgate.net This strategy is a cornerstone in the practical asymmetric synthesis of important antibacterial drugs. researchgate.net

The hydroxyl group of this compound and its analogues can also function as a nucleophile in O-alkylation reactions. While direct literature on this compound is sparse, the reactivity can be inferred from similar molecules. For example, alcohols can be converted to their corresponding methanesulfonates, which then react with N-hydroxycarbamates in the presence of a base to form O-alkylated products. organic-chemistry.orgorganic-chemistry.org This demonstrates the capacity of the hydroxyl end of the molecule to engage in nucleophilic substitution.

The following table summarizes representative reactions where hydroxyalkyl carbamates and their derivatives act as nucleophilic intermediates.

| Carbamate Analogue | Electrophile | Catalyst/Base | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| 2-Hydroxyethyl carbamate | Ethylene carbonate | Potassium carbonate | 2-Oxazolidinone | Demonstrates intramolecular cyclization via nucleophilic attack to form a key heterocyclic structure. | google.com |

| Alkyl carbamates | Epoxides (e.g., Propylene oxide) | Binary Mg/Fe oxides | Substituted 2-Oxazolidinones | An efficient, phosgene-free route utilizing a recyclable solid base catalyst for the synthesis of various oxazolidinones. | ionike.com |

| N-Aryl carbamates | (R)-Epichlorohydrin | Lithium hydroxide (LiOH) | (Oxiran-2-yl)methyl arylcarbamate | Combines intermolecular nucleophilic epoxide ring opening with intramolecular acyl substitution in a single step. | researchgate.net |

| tert-Butyl N-hydroxycarbamate | Alcohol Mesylates | DBU | O-Alkylated Hydroxamates | Illustrates the O-alkylation of a carbamate derivative, showcasing the nucleophilicity of the oxygen atom. | organic-chemistry.org |

These examples highlight the strategic importance of this compound and related structures as nucleophilic building blocks. Their ability to participate in both N- and O-centered nucleophilic attacks, particularly in intramolecular cyclizations, makes them valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. nih.govnih.gov

Advanced Structural and Conformational Analysis of 4 Hydroxybutyl Carbamate Derivatives

Spectroscopic Elucidation of Carbamate (B1207046) Linkages and Hydroxyl Groups

Spectroscopic techniques are indispensable for the unambiguous structural determination of carbamate derivatives. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, in particular, provide detailed information about the connectivity of atoms and the nature of functional groups within the molecule.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4-hydroxybutyl carbamate derivatives by providing information on the chemical environment of each proton (¹H) and carbon (¹³C) atom. For a representative derivative, tert-butyl N-(4-hydroxybutyl)carbamate, the expected chemical shifts provide a clear signature of the molecule's structure.

The ¹H NMR spectrum is characterized by signals corresponding to the protons of the butyl chain, the hydroxyl group, the carbamate N-H, and the tert-butyl protecting group. The ¹³C NMR spectrum complements this by showing distinct signals for the carbamate carbonyl carbon, the carbons of the tert-butyl group, and the four unique carbons of the hydroxybutyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for tert-Butyl N-(4-hydroxybutyl)carbamate * Note: Data is representative and actual shifts can vary based on solvent and concentration.

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound derivatives, the key functional groups—the hydroxyl (-OH) and the carbamate (-NH-C=O)-O-)—give rise to strong, characteristic absorption bands.

The presence of a broad band in the 3200-3500 cm⁻¹ region is indicative of the O-H stretching vibration, broadened by hydrogen bonding. mdpi.com The carbamate group itself presents several distinct peaks: the N-H stretch, the C=O (amide I) stretch, and the N-H bend coupled with C-N stretch (amide II). rsc.org

Table 2: Characteristic FT-IR Absorption Bands for this compound Derivatives

Investigation of Rotational Isomerism and Barriers (e.g., C-N Carbamate Bond Rotation)

A key feature of the carbamate functional group is the restricted rotation around the C–N bond. This is due to the delocalization of the nitrogen lone pair of electrons into the carbonyl group, which imparts partial double-bond character to the C–N bond. nih.gov This phenomenon leads to the existence of rotational isomers (rotamers), typically designated as E/Z or syn/anti. The energy barrier to this rotation is often high enough to allow for the observation of distinct isomers on the NMR timescale. researchgate.net

Variable Temperature (VT) NMR spectroscopy is a primary technique used to study the dynamics of conformational exchange, such as the E/Z-isomerization of carbamates. researchgate.net By recording NMR spectra at different temperatures, one can observe the transition from a slow-exchange regime (where distinct signals for each isomer are visible) to a fast-exchange regime (where the signals coalesce into a single, averaged peak).

A study on N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate demonstrated the utility of this technique. The trifluoroethyl group served as a sensitive reporter on the rotational isomerism. mst.eduresearchgate.net At low temperatures, separate signals for the E and Z ensembles were observed in both ¹³C and ¹⁹F NMR spectra. mst.edunsf.gov As the temperature was increased, these signals broadened and eventually merged at a specific "convergence temperature" (Tc), indicating that the rate of C-N bond rotation had become fast relative to the NMR timescale. mst.eduresearchgate.net

The quantitative determination of the energy barrier for C-N bond rotation can be achieved by applying the Eyring-Polanyi equation to data obtained from VT-NMR experiments. wikipedia.orglibretexts.org The equation relates the rate constant (k) of a reaction to the Gibbs free energy of activation (ΔG‡). wikipedia.orgdalalinstitute.com

The rate constant at the coalescence temperature (kc) can be calculated from the maximum separation of the signals in the slow-exchange limit (Δνmax). Using this information, the Gibbs free energy of activation for the rotational barrier can be determined. In the study of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate, the activation barrier for E/Z-isomerization was quantified using this method. mst.eduresearchgate.net The experimental value for the rotational barrier (ΔG‡) was determined to be 15.65 ± 0.13 kcal/mol. mst.eduresearchgate.net An activation barrier of this magnitude is significant and explains why rotational isomers can be observed at or below room temperature. stackexchange.com

Table 3: Parameters for Activation Barrier Determination of a this compound Derivative Data from the study of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate. mst.eduresearchgate.net

Stereochemical Aspects of Carbamate Conformations

The planarity of the carbamate group, a consequence of its resonance stabilization, results in two primary low-energy conformations: syn and anti (or cis and trans). nih.gov These conformations are defined by the dihedral angle around the C-N bond.

In many carbamates, the anti (trans) rotamer is generally favored over the syn (cis) counterpart by approximately 1.0–1.5 kcal/mol. nih.gov This preference is attributed to a combination of steric hindrance and electrostatic repulsion that is minimized in the anti conformation. However, the energy difference can be small, and in some cases, an almost equal mixture of syn and anti isomers can be found. nih.gov The specific substitution on the nitrogen and oxygen atoms, as well as solvent effects, can influence the position of this equilibrium. researchgate.net Compared to peptide bonds, carbamate backbones are considered more rigid, which is thought to be due to a more extended delocalization of π-electrons. nih.gov

Chemical Reactivity and Mechanistic Pathways of 4 Hydroxybutyl Carbamate Moieties

Oxidation, Reduction, and Substitution Reactions of Related Carbamates

The carbamate (B1207046) functional group, while relatively stable, can undergo a range of chemical transformations including oxidation, reduction, and substitution reactions.

Oxidation: The oxidation of carbamates can be achieved electrochemically. Anodic oxidation, for instance, can lead to the functionalization of the carbon atom alpha to the nitrogen. nih.govacs.org This process, known as the Shono oxidation, involves the formation of an iminium ion intermediate which is then trapped by a nucleophile. nih.gov The use of aminoxyl mediators can lower the electrode potential required for this transformation, making the reaction tolerant of other functional groups within the molecule. nih.gov

Reduction: Carbamates can be reduced to their corresponding N-methyl amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). stackexchange.comthieme-connect.de The mechanism involves the hydride attacking the carbonyl carbon of the carbamate. Depending on the carbamate structure and reaction conditions, the reaction can proceed through cleavage of the C-O bond, forming an unstable carbamic acid that decomposes, or through reduction of the carbonyl to a methylene (B1212753) group, yielding an N-methylated amine. stackexchange.comthieme-connect.dereddit.comreddit.com For example, the reduction of a secondary carbamate (R₂N-COOR') with LiAlH₄ typically cleaves the C-O bond and reduces the carbonyl moiety to a methyl group, resulting in a tertiary amine (R₂N-CH₃). thieme-connect.de

Substitution: Carbamates readily undergo nucleophilic substitution reactions at the carbonyl carbon. These include hydrolysis, transesterification, and aminolysis.

Hydrolysis: The hydrolysis of carbamates, which can be catalyzed by acids, bases, or even metal ions, yields an alcohol, an amine, and carbon dioxide. rsc.orgnih.govrsc.orgresearchgate.netnih.gov The mechanism in basic conditions involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to an unstable intermediate that breaks down. nih.gov

Transesterification: This reaction involves the exchange of the alcohol portion of the carbamate ester. It can be catalyzed by alkoxides or titanium(IV) alkoxides, allowing for the synthesis of different carbamate esters from a common precursor. rsc.orgresearchgate.netacs.orgresearchgate.netunive.it The reaction kinetics often show a first-order dependence on the substrate carbamate, with the nucleophilic attack of the alkoxide ion on the carbonyl carbon being the key mechanistic step. rsc.org

Aminolysis: This is the reaction of a carbamate with an amine, resulting in the formation of a urea (B33335) and an alcohol. The kinetics of this reaction can be complex, sometimes showing a second-order dependence on the amine concentration, suggesting a mechanism involving a second amine molecule acting as a general base catalyst. acs.orgacs.orgresearchgate.netrsc.org Crossover experiments have often shown the absence of a free isocyanate intermediate, pointing towards a concerted or addition-elimination mechanism. acs.org

Reactivity of Hydroxyl and Carbamate Functional Groups

In a molecule like 4-hydroxybutyl carbamate, the hydroxyl and carbamate groups exhibit distinct yet interconnected reactivities that are critical in polymerization and material science.

Intermolecular Reactivity with Amines

The carbamate group can react with primary and secondary amines in an aminolysis reaction to form ureas. acs.org This transformation is significant in the context of polyurethane chemistry, where the urethane (B1682113) (carbamate) linkages can be cleaved by amines, affecting polymer degradation and recycling. rsc.org

Conversely, the formation of the carbamate linkage itself often involves amines reacting with other functional groups. For example, the reaction of an amine with carbon dioxide can reversibly form a carbamate salt. nih.gov This reaction can be used as a protective strategy for amines, as the formation of the carbamate reduces the nucleophilicity and reactivity of the amine in subsequent reactions, such as urea synthesis with isocyanates. rsc.orgnih.govnih.gov

The table below illustrates the effect of carbamate formation (amine protection) on the yield of urea synthesis when reacting various primary amines with phenyl isocyanate.

| Amine | Urea Yield (Unprotected Amine) | Urea Yield (Protected Amine - Carbamate Form) | Yield Decrease (%) |

|---|---|---|---|

| Propylamine | 95% | 31% | 67% |

| Hexylamine | 85% | 29% | 66% |

| Decylamine | 91% | 42% | 54% |

Data adapted from reference rsc.org. Yields are for the reaction of the specified amine with phenyl isocyanate to form the corresponding urea. The "Protected Amine" refers to the amine first being reacted with CO₂ to form the carbamate salt.

Influence of Hydroxyl Groups on Polymer Crosslinking and Biocompatibility

The hydroxyl group of this compound is a primary site for reactions in polymerization, particularly in the formation of polyurethanes where it reacts with isocyanate groups.

Polymer Crosslinking: The presence and type of hydroxyl groups significantly influence the crosslinking process and the properties of the resulting polymer networks. nih.gov Primary hydroxyl groups, such as the one in this compound, are generally more reactive towards isocyanates than secondary hydroxyl groups. This higher reactivity leads to faster crosslinking and can result in more compact and tightly packed network regions. nih.govresearchgate.netacs.org The number of hydroxyl groups per polymer molecule is a critical parameter; an average of at least 1.8 hydroxyl groups is typically necessary to achieve satisfactory crosslinking. thieme-connect.de The final properties of the crosslinked material, such as swelling behavior and thermal properties, are directly influenced by the nature and density of these hydroxyl-derived crosslinks. nih.govresearchgate.netacs.org

Biocompatibility: Surface hydroxyl groups play a crucial role in determining the biocompatibility of a material. Surfaces rich in -OH groups are generally hydrophilic. nih.gov This hydrophilicity can reduce non-specific protein adsorption, which is often the first step in triggering an inflammatory response or blood coagulation. nih.gov However, hydroxyl groups can also specifically interact with certain proteins, such as fibronectin, promoting cell adhesion, differentiation, and mineralization, which is beneficial for orthopedic and dental implants. nih.govresearchgate.net Therefore, the presence of hydroxyl functionalities on a polymer surface can be tailored to either repel or attract specific biological entities, enhancing the material's biocompatibility for its intended application. nih.govyoutube.comorganic-chemistry.org

Intramolecular Cyclization and Side Reactions (e.g., Back-Biting in Polymerization)

During polymerization and under certain reaction conditions, molecules like this compound can undergo intramolecular reactions, leading to the formation of cyclic byproducts and alternative linkages, which can affect the final polymer structure and properties.

Formation of Thermodynamically Stable Cyclic Products (e.g., Tetrahydrofuran)

The 4-hydroxybutyl moiety is susceptible to intramolecular cyclization to form tetrahydrofuran (B95107) (THF), a thermodynamically stable five-membered ring. This reaction is a significant side reaction in the synthesis of polymers like poly(butylene terephthalate) (PBT), where a similar 1,4-butanediol (B3395766) unit is present. researchgate.net The mechanism involves the terminal hydroxyl group attacking the carbon atom bearing the ester or, in this case, the carbamate linkage, leading to the displacement of the carbamate group and the formation of THF. This cyclization is often acid-catalyzed and temperature-dependent. researchgate.net Similarly, other basic carbamates can undergo intramolecular cyclization-elimination reactions to release a parent molecule and form a stable cyclic product. acs.org

Urea Bond Formation in Polymeric Systems

In polyurethane synthesis, the primary reaction is between an isocyanate and a hydroxyl group to form a urethane (carbamate) linkage. However, a common side reaction is the formation of urea bonds. This occurs when the isocyanate group reacts with any residual water present in the reaction mixture. rsc.orglibretexts.org This reaction forms an unstable carbamic acid, which quickly decomposes to an amine and carbon dioxide gas. rsc.orglibretexts.org The newly formed amine is highly reactive and rapidly attacks another isocyanate group, creating a urea linkage (-NH-CO-NH-). rsc.orgnih.gov The presence of these urea groups within a polyurethane network can significantly alter its properties, as urea groups form stronger, bidentate hydrogen bonds compared to the monodentate hydrogen bonds of urethane groups, leading to improved mechanical strength and thermal stability. stackexchange.com

Role of 4 Hydroxybutyl Carbamate in Polymer Science and Materials Engineering

Utilization as a Model Compound for Polyurethane Synthesis

4-Hydroxybutyl carbamate (B1207046) serves as a crucial model compound for studying the synthesis of polyurethanes, especially through non-isocyanate pathways. Traditional polyurethanes are produced using isocyanates, which are highly reactive and pose significant health and safety risks. digitellinc.com The development of non-isocyanate polyurethanes (NIPUs) is a major goal in green chemistry, and compounds like 4-hydroxybutyl carbamate are instrumental in this research. digitellinc.commdpi.com

The structure of this compound contains the urethane (B1682113) linkage, which is the defining feature of polyurethanes. This allows researchers to study the fundamental chemistry of urethane formation and exchange reactions, such as transcarbamoylation, in a more controlled manner without the use of hazardous isocyanates. google.com By using molecules that already contain the carbamate group, scientists can explore alternative polymerization routes, such as polycondensation reactions with diols, to form polyurethane structures. digitellinc.com This approach provides a safer and more environmentally benign pathway to producing these versatile polymers. rsc.org

Integration into High-Performance Materials (e.g., Coatings, Adhesives, Sealants)

The unique chemical structure of this compound and its analogs makes them valuable for creating high-performance materials. The hydroxyl group provides a reactive site for crosslinking, while the butyl chain offers flexibility. These properties are highly desirable in coatings, adhesives, and sealants.

A closely related compound, 4-hydroxybutyl acrylate (B77674) (4-HBA), demonstrates the benefits of the 4-hydroxybutyl moiety. The longer butyl linker provides good accessibility to the hydroxyl group, which promotes strong adhesion to polar surfaces and allows for fast curing. btc-europe.com Polymers incorporating this structure can exhibit enhanced adhesion, crosslinking capabilities, scratch resistance, and weatherability. btc-europe.com The flexibility imparted by the butyl chain is a key attribute for applications in automotive coatings and adhesives. kowachemical.comooc.co.jp

When the carbamate functional group is present, as in this compound, it enables the formulation of isocyanate-free systems. seal-bond.com This is a significant advantage in coatings and sealants, as it eliminates the health risks associated with isocyanates while still achieving the durable, elastic, and weather-resistant properties required for high-performance applications. seal-bond.comresearchgate.net

Influence on Mechanical Properties and Material Performance (e.g., Strength, Elasticity)

The incorporation of this compound units into a polymer backbone has a direct and significant impact on the material's mechanical properties. Research into non-isocyanate poly(carbonate-urethane)s (NIPCUs) has shown that the length of the alkyl chain in the hydroxyalkyl carbamate monomer is a critical factor in determining the final performance of the material. nih.gov

Shorter alkyl chains, such as the butyl group in this compound, lead to a higher density of hydrogen bonds within the polymer matrix. nih.gov This increased intermolecular bonding results in more rigid polymer chains, which translates to a higher glass transition temperature (Tg) and greater tensile strength. Conversely, as the alkyl chain length increases (e.g., to pentyl, hexyl, or decyl), the rigidity of the polymer decreases, leading to a lower Tg, reduced tensile strength and hardness, but a significant increase in the elongation at break and the crystalline phase content. nih.gov

This structure-property relationship allows for the precise tuning of material performance. By selecting the appropriate hydroxyalkyl carbamate, polymers can be engineered with a desired balance of strength, stiffness, and flexibility to meet the demands of a specific application. nih.gov For example, NIPCUs synthesized with longer-chain bis(hydroxyalkyl carbamates) have demonstrated exceptional mechanical properties, with some achieving a tensile strength of 40 MPa and an elongation at break of 130%. nih.gov

Influence of Alkyl Chain Length in NIPCU Hard Segments on Material Properties

| Alkyl Chain Length (Number of Carbon Atoms) | Glass Transition Temperature (Tg) | Tensile Strength | Elongation at Break | Hardness | Crystalline Phase Content |

|---|---|---|---|---|---|

| Shorter (e.g., Butyl - 4) | Higher | Higher | Lower | Higher | Lower |

| Longer (e.g., Pentyl to Decyl - 5 to 10) | Lower | Lower | Higher | Lower | Higher |

Application in Non-Isocyanate Poly(carbonate-urethane) (NIPCU) Development

A key application of this compound derivatives is in the synthesis of Non-Isocyanate Poly(carbonate-urethane)s (NIPCUs). nih.gov This is achieved through a transurethanization polycondensation reaction, which offers a promising alternative to traditional isocyanate-based polyurethane chemistry. digitellinc.comnih.gov In this process, a bis(hydroxyalkyl carbamate) (BHAC), such as one derived from this compound, is reacted with a diol or a carbonate-containing molecule.

However, research has revealed that the use of short-chain hydroxyalkyl carbamates, including the hydroxybutyl variant, is susceptible to undesirable side reactions. nih.gov Specifically, the this compound moiety can undergo a "back-biting" reaction. In this intramolecular process, the terminal hydroxyl group attacks the alkyl carbon, leading to the formation of a thermodynamically stable 5-membered ring product, tetrahydrofuran (B95107). nih.gov

This side reaction also generates an unstable carbamic acid derivative, which subsequently decomposes to form free amine groups. These amines can then react further, leading to the formation of urea (B33335) bonds within the final NIPCU structure. nih.gov The presence of these urea groups, confirmed by NMR and FT-IR spectroscopy, can alter the properties of the resulting polymer. In contrast, when longer alkyl chains (such as hydroxypentyl or hydroxyhexyl) are used, this back-biting reaction is not observed, leading to a cleaner polymer structure. nih.gov These findings are crucial for optimizing the synthesis of NIPCUs and controlling their final molecular architecture and material properties.

Mentioned Compounds

Advanced Analytical Techniques in 4 Hydroxybutyl Carbamate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics (¹H, ¹³C, ¹⁹F VT-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-hydroxybutyl carbamate (B1207046) and for studying the dynamic processes within carbamate-containing molecules. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, while specialized techniques like ¹⁹F and Variable-Temperature (VT) NMR offer insights into molecular dynamics.

¹H and ¹³C NMR: The ¹H NMR spectrum of 4-hydroxybutyl carbamate provides characteristic signals for the protons in the butyl chain and the amine group. Similarly, the ¹³C NMR spectrum shows distinct resonances for each carbon atom, including the unique carbonyl carbon of the carbamate group. The chemical shifts are sensitive to the local electronic environment, allowing for precise structural assignment.

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Proton (¹H) | -CH₂(O-C=O) | ~3.1-3.3 | - |

| Proton (¹H) | -CH₂(CH₂OH) | ~3.5-3.7 | - |

| Proton (¹H) | -CH₂- (internal) | ~1.5-1.7 | - |

| Proton (¹H) | -NH₂ | Broad, variable | - |

| Proton (¹H) | -OH | Broad, variable | - |

| Carbon (¹³C) | C=O | - | ~155-158 |

| Carbon (¹³C) | -CH₂-N | - | ~40-42 |

| Carbon (¹³C) | -CH₂-OH | - | ~60-62 |

| Carbon (¹³C) | -CH₂- (internal) | - | ~25-30 |

Variable-Temperature (VT) NMR and Dynamic Processes: Carbamates exhibit restricted rotation around the C–N bond, leading to the existence of E and Z rotational isomers (rotamers). mst.edunsf.gov VT-NMR is a powerful technique used to study this dynamic behavior. At low temperatures, the rotation is slow on the NMR timescale, allowing for the observation of separate signals for each rotamer. As the temperature increases, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single time-averaged signal. mst.eduresearchgate.net

A detailed study on a related compound, N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate, utilized ¹³C and ¹⁹F VT-NMR to quantify the energy barrier for this rotation. mst.eduresearchgate.net The trifluoromethyl (-CF₃) group served as a sensitive reporter, allowing for clear observation of the E/Z-ensembles at low temperatures. nsf.govresearchgate.net By analyzing the coalescence temperature and the frequency difference between the rotamer signals, the activation barrier (ΔG‡) for E/Z-isomerization was calculated using the Eyring-Polanyi equation. mst.edu

| Compound | NMR Technique | Experimental Activation Barrier (ΔG‡) |

|---|---|---|

| N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate | ¹³C and ¹⁹F VT-NMR | 15.65 ± 0.13 kcal/mol |

Mass Spectrometry (LC-MS, LC-TOF/MS) for Molecular Weight and Degradation Product Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a highly sensitive technique for determining the molecular weight of this compound and for identifying the products of its degradation, especially from polymeric materials. researchgate.net LC-MS and its high-resolution variant, LC-Time-of-Flight/MS (LC-TOF/MS), are essential for studying the environmental fate and breakdown mechanisms of polyurethanes. monash.edufao.org

In a typical workflow, a polyurethane material derived from monomers like this compound is subjected to degradation conditions (e.g., hydrolysis in aqueous media or biodegradation in soil). researchgate.netmonash.edu The degradation media is then analyzed by LC-MS. The LC separates the complex mixture of degradation intermediates, and the MS provides precise mass-to-charge ratio (m/z) data for each component, enabling their identification. monash.edukomatsu.jp

Research on biodegradable poly(ester-urethane-urea)s has successfully used LC-MS to identify degradation products. monash.edufao.org These studies found that breakdown leads to the formation of monomers and short oligomers possessing amino, alcohol, and carboxylic acid functionalities. researchgate.netmonash.edu

| Polymer Type | Degradation Condition | Identified Products |

|---|---|---|

| Poly(ester-urethane-urea) | Abiotic aqueous media | 6-hydroxy hexanoic acid and its oligomers |

| Ester Polyurethane (Caprolactone-based) | Hydrolytic deterioration | ε-caprolactone, 1-hydroxyhexanoic acid |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the standard method for analyzing the molecular weight and molecular weight distribution of polymers derived from this compound. warwick.ac.ukazom.com This technique separates molecules based on their hydrodynamic volume in solution. ufl.edu Larger polymer chains are excluded from the pores of the column's stationary phase and elute first, while smaller chains penetrate the pores more deeply and elute later. ufl.edu

GPC analysis provides several critical parameters for polymer characterization:

Number-average molecular weight (Mn): The total weight of all polymer chains in a sample divided by the total number of chains.

Weight-average molecular weight (Mw): An average that gives more weight to heavier polymer chains.

Polydispersity Index (PDI or Đ): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer, where all chains have the same length.

GPC is frequently used to characterize polyurethane prepolymers, allowing for a detailed investigation of the oligomeric components, which is crucial for controlling the properties of the final material. warwick.ac.ukdtic.mil The technique is also used in conjunction with degradation studies to confirm the reduction in polymer molecular weight over time. researchgate.netmonash.edu

| Parameter | Symbol | Example Value (g/mol) | Description |

|---|---|---|---|

| Number-Average Molecular Weight | Mn | 34,232 | Statistical average molecular weight of all polymer chains. |

| Weight-Average Molecular Weight | Mw | 145,784 | Average molecular weight where larger chains contribute more. |

| Peak Molecular Weight | MP | 56,017 | Molecular weight at the highest peak of the chromatogram. |

| Polydispersity Index (Mw/Mn) | PDI | 4.26 | A measure of the broadness of the molecular weight distribution. |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are rapid and powerful techniques for identifying the functional groups present in a molecule. For this compound, FT-IR is used to confirm the presence of the key carbamate (-NH-COO-) and hydroxyl (-OH) functionalities by detecting their characteristic vibrational frequencies. nih.gov

The IR spectrum of a carbamate is distinguished by several key absorption bands:

N-H Stretching: A peak or series of peaks in the range of 3300-3500 cm⁻¹, characteristic of the amine group. rsc.org

C=O Stretching: A strong, sharp absorption band typically found between 1690-1730 cm⁻¹, corresponding to the carbonyl group of the carbamate. rsc.orgacs.org

C-O and C-N Stretching: These vibrations appear in the fingerprint region of the spectrum (1000-1400 cm⁻¹) and are characteristic of the carbamate linkage. rsc.orgresearchgate.net

O-H Stretching: The hydroxyl group of the butyl chain will produce a broad absorption band in the 3200-3600 cm⁻¹ region. nih.gov

FT-IR is valuable for monitoring the synthesis of polyurethanes by tracking the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the carbamate peaks. It is also used in degradation studies to observe changes in the chemical structure of the polymer over time. komatsu.jp

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | Stretching, broad | 3600 - 3200 |

| N-H (carbamate) | Stretching | 3500 - 3300 |

| C-H (alkane) | Stretching | 3000 - 2850 |

| C=O (carbamate) | Stretching, strong | 1730 - 1690 |

| N-H (carbamate) | Bending | ~1610 |

| C-N (carbamate) | Stretching | 1370 - 1300 |

| C-O (carbamate/alcohol) | Stretching | 1250 - 1000 |

Computational and Theoretical Studies of 4 Hydroxybutyl Carbamate

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of 4-hydroxybutyl carbamate (B1207046). Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation for the molecule, providing detailed information about its geometry, stability, and electronic properties.

DFT, with functionals such as B3LYP, is a popular choice for its balance of accuracy and computational cost. Ab initio methods, like Møller-Plesset perturbation theory (MP2), offer higher accuracy by systematically improving upon the Hartree-Fock approximation. These calculations are typically performed with a basis set, such as 6-311++G(d,p), which defines the set of functions used to build the molecular orbitals.

A primary outcome of these calculations is the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. From this, key energetic and electronic properties can be derived. The distribution of electron density is crucial for understanding the molecule's polarity and intermolecular interactions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Table 1: Calculated Electronic and Energetic Properties of 4-Hydroxybutyl Carbamate The following data is representative of what would be obtained from DFT calculations and is based on typical values for similar molecules.

| Property | Value | Method/Basis Set |

| Optimized Ground State Energy | -515.3 Hartree | B3LYP/6-311++G(d,p) |

| HOMO Energy | -6.8 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | 1.5 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 8.3 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.2 Debye | B3LYP/6-311++G(d,p) |

| Molecular Electrostatic Potential | - | - |

| Minimum (on carbonyl oxygen) | -0.05 a.u. | B3LYP/6-311++G(d,p) |

| Maximum (on hydroxyl proton) | 0.04 a.u. | B3LYP/6-311++G(d,p) |

Note: These values are illustrative and would be subject to the specific computational method and basis set used.

Molecular Modeling and Simulation of Conformational Dynamics (e.g., Potential Energy Surface Analysis)

The flexibility of the butyl chain and the potential for rotation around the carbamate C-N bond mean that this compound can exist in multiple conformations. Molecular modeling and simulation techniques are used to explore these conformational dynamics.

A key aspect of carbamate structure is the planarity of the O=C-N group due to amide resonance, which leads to the existence of syn and anti conformers. nih.gov The rotation around the C-N bond is a critical conformational process. nih.gov A potential energy surface (PES) analysis can be performed by systematically varying the dihedral angle of the O=C-N-C bond and calculating the energy at each point. This reveals the energy barriers between different conformers and identifies the most stable conformations.

In addition to the C-N bond rotation, the flexibility of the hydroxybutyl chain allows for numerous other conformers. Molecular dynamics (MD) simulations can provide a more comprehensive picture of the conformational landscape by simulating the atomic motions over time. These simulations can reveal how intramolecular hydrogen bonding between the hydroxyl group and the carbamate moiety might influence the preferred conformations.

Table 2: Conformational Analysis of this compound This table presents a hypothetical summary of results from a potential energy surface analysis.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Description |

| Global Minimum | 0.0 | O=C-N-C: ~180, C-C-C-O: ~180 | Extended chain, anti carbamate |

| Local Minimum 1 | 1.2 | O=C-N-C: ~0, C-C-C-O: ~180 | Extended chain, syn carbamate |

| Local Minimum 2 | 2.5 | O=C-N-C: ~180, C-C-C-O: ~60 | Gauche conformation in the butyl chain |

| Rotational Transition State | 12-15 | O=C-N-C: ~90 | Barrier for syn/anti interconversion |

Prediction of Reactivity and Mechanistic Pathways

Theoretical calculations are invaluable for predicting the reactivity of this compound and elucidating potential reaction mechanisms. The electronic structure data from quantum chemical calculations can be used to identify reactive sites. For example, the molecular electrostatic potential map indicates that the carbonyl oxygen is a likely site for electrophilic attack, while the nitrogen and hydroxyl protons are potential sites for nucleophilic attack or deprotonation.

A significant reaction pathway for this compound is intramolecular cyclization to form a six-membered cyclic carbamate (1,3-oxazinan-2-one). iupac.org Computational methods can be used to model this reaction mechanism in detail. By identifying the transition state structure for the cyclization, the activation energy barrier can be calculated, providing an estimate of the reaction rate. The reaction involves the nucleophilic attack of the hydroxyl oxygen onto the carbonyl carbon of the carbamate. The calculations can also explore the role of catalysts, such as acids or bases, in lowering the activation energy.

Table 3: Predicted Reactivity Indices and Mechanistic Data for this compound This table provides illustrative data that could be derived from computational studies on reactivity.

| Parameter | Predicted Value/Observation | Significance |

| Fukui Function (f-) | Highest on carbonyl oxygen and nitrogen | Predicts sites for electrophilic attack |

| Fukui Function (f+) | Highest on carbonyl carbon | Predicts sites for nucleophilic attack |

| Intramolecular Cyclization | - | - |

| Activation Energy (uncatalyzed) | 30-40 kcal/mol | High barrier suggests slow reaction at room temperature |

| Activation Energy (acid-catalyzed) | 15-25 kcal/mol | Protonation of the carbonyl oxygen facilitates nucleophilic attack |

| Reaction Enthalpy | -5 to -10 kcal/mol | Exothermic reaction, favoring the cyclic product |

Emerging Research Areas and Future Directions

Development of Novel 4-Hydroxybutyl Carbamate (B1207046) Derivatives with Tailored Physicochemical Properties

The carbamate functional group is a versatile structural motif that significantly influences the physicochemical properties of a molecule. nih.govnih.gov Its amide-ester hybrid nature imparts good chemical and proteolytic stability. nih.govnih.gov The development of novel derivatives of 4-hydroxybutyl carbamate focuses on strategic modifications to tailor properties such as solubility, cell membrane permeability, and stability for specific applications, particularly in drug design. nih.govnih.gov

Substitution on the oxygen and nitrogen termini of the carbamate group provides opportunities to modulate these biological and pharmacokinetic properties. nih.gov For instance, introducing a tert-butyl group, as seen in tert-Butyl (4-hydroxybutyl)carbamate, can alter lipophilicity and molecular size, which are critical factors in designing molecules with improved drug-like profiles. By carefully selecting functional groups to attach to the core this compound structure, researchers can fine-tune its characteristics to overcome challenges like poor aqueous solubility or rapid metabolism. nih.gov

Table 1: Physicochemical Properties of Selected Carbamate Derivatives

| Derivative Name | Key Structural Feature | Anticipated Property Modification |

|---|---|---|

| tert-Butyl (4-hydroxybutyl)carbamate | tert-Butyl group on nitrogen | Increased lipophilicity |

| Methyl (4-hydroxybutyl)carbamate | Methyl group on oxygen | Altered polarity and hydrogen bonding capability |

Exploration of New Catalytic Systems for Sustainable Carbamate Synthesis

Traditional methods for synthesizing carbamates often rely on hazardous reagents like phosgene (B1210022) and its derivatives. chemistryviews.org The drive towards green and sustainable chemistry has spurred the exploration of new catalytic systems that are more environmentally benign. A significant area of research is the use of carbon dioxide (CO₂) as a C1 building block. nih.govchemistryviews.orgnih.gov

One promising and sustainable approach is the three-component coupling reaction of an amine, carbon dioxide, and an alkyl halide. chemistryviews.orgnih.gov This method avoids toxic reagents and often proceeds under mild conditions. Recent advancements include the use of reusable, polymer-supported catalysts, such as polystyrene-supported 1,8-diazabicyclo[5.4.0]undec-7-ene (PS-DBU), which facilitate easy separation and recycling of the catalyst. chemistryviews.org Furthermore, superbase-derived protic ionic liquids have been shown to be effective catalysts for the direct synthesis of carbamates from amines, CO₂, and silicate (B1173343) esters. researchgate.net The synthesis of cyclic carbamates from diols and CO₂ is also being explored using N-heterocyclic carbene (NHC) catalysts. rsc.org

Table 2: Comparison of Catalytic Systems for Carbamate Synthesis

| Catalytic System | Key Features | Sustainability Aspect |

|---|---|---|

| Polymer-Supported DBU (PS-DBU) | Heterogeneous catalyst, mild reaction conditions (1 atm CO₂, room temp). chemistryviews.org | Catalyst is recoverable and reusable. chemistryviews.org |

| Superbase-derived Protic Ionic Liquids | Effective for direct synthesis from amines, CO₂, and silicate esters. researchgate.net | Utilizes CO₂ as a feedstock. |

| N-Heterocyclic Carbenes (NHCs) | Catalyzes cyclic carbonate/carbamate synthesis from diols and CO₂. rsc.org | Atom-economical route using CO₂. rsc.org |

Advanced Characterization of Carbamate-Containing Polymeric Architectures

When this compound is used as a monomer or a building block, it can form polyurethanes, a commercially significant class of polymers. The carbamate linkage is central to the structure and properties of these materials. Advanced characterization of these polymeric architectures is crucial for understanding their structure-property relationships and designing materials for specific applications, such as shock absorption. mdpi.com

A suite of analytical techniques is employed to probe the structure of these polymers from the molecular to the macroscopic level. Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy are used to confirm the presence of the urethane (B1682113) linkages and monitor the polymerization reaction. mdpi.comresearchgate.net Gel Permeation Chromatography (GPC) is essential for determining the molecular weight and molecular weight distribution of the polymer chains. rsc.org

Thermal properties are investigated using Differential Scanning Calorimetry (DSC) to identify the glass transition temperature (Tg) and any melting points (Tm), and Thermogravimetric Analysis (TGA) to assess thermal stability. mdpi.comrsc.orgnih.gov For understanding the morphology and crystalline nature, X-ray Diffraction (XRD) and Small/Wide-Angle X-ray Scattering (WAXS) are utilized. mdpi.comrsc.orgnih.gov Mechanical properties, such as compressive strength, are evaluated to determine the material's performance under stress. mdpi.com

Table 3: Techniques for Characterizing Carbamate-Containing Polymers

| Characterization Technique | Information Obtained |

|---|---|

| Fourier-Transform Infrared (FTIR) / Raman Spectroscopy | Confirmation of functional groups (urethane linkage), reaction monitoring. mdpi.comresearchgate.net |

| Gel Permeation Chromatography (GPC) | Molecular weight, molecular weight distribution, polymer chain length. rsc.org |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm), crystallinity. rsc.orgnih.gov |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature. rsc.org |

| X-ray Diffraction (XRD) / Scattering (WAXS) | Crystalline structure, amorphous content, phase dimensions. mdpi.comnih.gov |

In-depth Mechanistic Studies of Biological Activities and Molecular Interactions

The carbamate moiety is a critical structural element in many therapeutic agents due to its ability to engage in specific molecular interactions with biological targets. nih.govnih.gov It is often used as a stable surrogate for a peptide bond in medicinal chemistry. nih.gov The functionality of the carbamate group stems from its capacity to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl and ester oxygens), allowing it to form key interactions within enzyme active sites or receptor binding pockets. nih.gov

The resonance within the carbamate group imposes a degree of conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation. nih.govnih.gov In-depth studies focus on elucidating the precise mechanism by which carbamate-containing molecules, such as derivatives of this compound, exert their biological effects. For example, many carbamate derivatives function as enzyme inhibitors. nih.govmdpi.com The mechanism often involves the carbamate acting as a substrate mimic, leading to the formation of a transiently carbamoylated enzyme that is hydrolyzed much more slowly than the natural substrate, effectively inhibiting the enzyme. mdpi.com

Computational methods like molecular docking and molecular dynamics simulations are powerful tools to visualize and understand these interactions at an atomic level. mdpi.com These studies can reveal stabilizing interactions such as π-stacking and alkyl-π interactions, and predict the stability of the ligand-protein complex, guiding the design of more potent and selective therapeutic agents. mdpi.com

Table 4: Molecular Interactions of Carbamate Moieties in Biological Systems

| Type of Interaction | Description | Role in Biological Activity |

|---|---|---|

| Hydrogen Bonding | Interaction between N-H (donor) or C=O/C-O (acceptors) and biological macromolecules. nih.gov | Key for binding affinity and specificity to target proteins. |

| Covalent Bonding | Formation of a temporary covalent bond with active site residues (e.g., serine). mdpi.com | Mechanism of action for many enzyme inhibitors. |

| Conformational Restriction | Limited rotation around the N-C bond due to resonance. nih.gov | Pre-organizes the molecule for optimal binding with a target. |

Q & A

Basic: How can the synthesis of 4-Hydroxybutyl carbamate be optimized to improve yield and purity?

Methodological Answer:

Optimization requires careful control of reaction conditions, such as stoichiometric ratios of reagents (e.g., tert-butyl carbamate and 4-hydroxybutanol), temperature, and catalyst selection. For example, tert-butyl carbamate derivatives often require inert atmospheres (e.g., nitrogen) to prevent hydrolysis . Post-synthesis purification via column chromatography or recrystallization can enhance purity. Stability during storage is critical; the compound should be stored in airtight containers under dry conditions at room temperature to avoid degradation . Advanced techniques like NMR and HPLC should validate purity and structural integrity.

Advanced: What computational strategies predict the biological activity of this compound derivatives?

Methodological Answer:

Ligand-based docking and molecular dynamics (MD) simulations are key for predicting interactions with biological targets. For carbamates, in silico studies can model binding affinities to enzymes like α-glucosidase (α-Glc) or cytochrome P450 isoforms (e.g., CYP2E1), which are critical for metabolic pathway analysis . Density Functional Theory (DFT) calculations can optimize molecular geometries, while QSAR models correlate structural features (e.g., electron density at the carbamate group) with inhibitory activity. These methods reduce experimental workload by prioritizing derivatives for synthesis .

Basic: Which analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:

Reverse-phase liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) is preferred due to the compound’s polarity and thermal instability, which precludes GC analysis . For example, UPLC-MS/MS with electrospray ionization (ESI) achieves detection limits <1 ng/mL in plasma . Sample preparation may involve solid-phase microextraction (SPME) or protein precipitation with acetonitrile. Method validation should assess linearity, precision, and matrix effects per FDA guidelines.

Advanced: How does structural modification of this compound influence its phase II metabolism and pharmacokinetics?

Methodological Answer:

Modifying the carbamate’s N-alkyl chain (e.g., methyl or ethyl groups) can reduce phase II metabolism by sterically hindering conjugation enzymes like UDP-glucuronosyltransferases (UGTs). For instance, N-monomethyl carbamate derivatives exhibit slower glucuronidation rates in vitro compared to unmodified carbamates, improving bioavailability . Pharmacokinetic studies in rodent models should track plasma concentrations of the parent compound and metabolites (e.g., via LC-MS/MS) to calculate AUC and half-life.

Basic: What are the critical stability considerations for this compound under experimental conditions?

Methodological Answer:

The compound is sensitive to hydrolysis in acidic or basic conditions, requiring neutral pH buffers during in vitro assays . Light exposure and humidity should be minimized during storage. Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) can predict degradation pathways, with HPLC monitoring for byproducts like 4-hydroxybutanol or carbamic acid .

Advanced: How do CYP2E1 enzymes influence the metabolic activation of this compound?

Methodological Answer:

CYP2E1 catalyzes oxidation of carbamates to reactive intermediates. Incubate this compound with human liver microsomes and NADPH to identify metabolites (e.g., hydroxyethyl carbamate) via LC-HRMS . Competitive inhibition assays using CYP2E1-specific inhibitors (e.g., diethyldithiocarbamate) confirm enzymatic involvement. Rodent models with CYP2E1 knockouts can further elucidate in vivo metabolic pathways .

Basic: What protocols ensure safe handling and disposal of this compound in laboratory settings?

Methodological Answer:

Use fume hoods for synthesis and handling to avoid inhalation. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory . Waste should be neutralized with dilute acetic acid before disposal in designated chemical containers. Regulatory compliance (e.g., OSHA, EPA) must be verified for large-scale disposal .

Advanced: What challenges arise in validating analytical methods for this compound in complex matrices?

Methodological Answer:

Matrix effects (e.g., ion suppression in LC-MS) are common in biological samples. Use isotope-labeled internal standards (e.g., deuterated carbamate) to correct for variability . Cross-validate methods across multiple laboratories and instruments. For environmental samples (e.g., soil), optimize extraction solvents (e.g., acetonitrile:water mixtures) to recover >90% of the compound .

Basic: How can researchers confirm the identity of synthesized this compound?

Methodological Answer:

Characterize the compound using - and -NMR to verify peaks corresponding to the carbamate (-NHCOO-) and hydroxybutyl groups. FT-IR confirms carbonyl (C=O) stretching at ~1700 cm. High-resolution mass spectrometry (HRMS) should match the theoretical molecular weight (CHNO: 189.252 g/mol) within 5 ppm error .

Advanced: What strategies mitigate the formation of byproducts during this compound synthesis?

Methodological Answer:

Byproducts like di-substituted carbamates arise from excess 4-hydroxybutanol. Use stoichiometric control (e.g., 1:1 molar ratio of tert-butyl carbamate to alcohol) and monitor reactions in real-time via inline FT-IR. Catalytic bases (e.g., DMAP) or coupling reagents (e.g., DCC) improve reaction efficiency. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates the desired product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.